molecular formula C20H21NO4 B3292634 3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one CAS No. 879043-44-4

3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one

Cat. No.: B3292634
CAS No.: 879043-44-4
M. Wt: 339.4 g/mol
InChI Key: HLQNYUPMLYZLMW-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one is a synthetic indolin-2-one derivative characterized by a bicyclic indole core modified at the 3-position with a hydroxy and 2-oxopropyl group and at the 1-position with a 2-(m-tolyloxy)ethyl substituent. Its molecular formula is C₂₀H₂₁NO₄ (MW: 339.39 g/mol), with structural complexity arising from the m-tolyloxyethyl group, which introduces steric bulk and lipophilicity.

Properties

IUPAC Name

3-hydroxy-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-14-6-5-7-16(12-14)25-11-10-21-18-9-4-3-8-17(18)20(24,19(21)23)13-15(2)22/h3-9,12,24H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQNYUPMLYZLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one typically involves multiple steps, starting with the formation of the indolin-2-one core. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with biological molecules can provide insights into cellular processes.

Medicine: In the field of medicine, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.

Industry: In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for applications in material science and catalysis.

Mechanism of Action

The mechanism by which 3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data Reference
Target compound 1-(2-(m-tolyloxy)ethyl) C₂₀H₂₁NO₄ 339.39 Not reported -
3-Hydroxy-3-(2-oxopropyl)indolin-2-one (1) None (base structure) C₁₁H₁₁NO₃ 205.21 IC₅₀ = 34 μM (NO inhibition)
CAS 107864-79-9 1-propyl C₁₄H₁₇NO₃ 251.29 Indole derivative
Compound 1y 3-(2-(Benzyloxy)ethyl) C₁₉H₁₉NO₄ 325.36 Mp: 87–90°C; IR: 1690 cm⁻¹ (C=O)
70452-25-4 3-(2-(p-tolyl)oxoethyl) C₁₇H₁₅NO₃ 281.31 Meta/para isomer comparison
CAS 61381-54-2 1-(piperidinylmethyl) C₁₇H₂₂N₂O₃ 302.37 Increased solubility?
Key Observations:
  • Lipophilicity : Bulky aromatic substituents (e.g., m-tolyloxyethyl, benzyloxyethyl) may enhance lipophilicity, improving membrane permeability but risking reduced aqueous solubility .
  • Stereochemistry : highlights the importance of chirality (S-configuration implied for the base compound), suggesting enantioselective bioactivity that may extend to the target compound .

Biological Activity

Chemical Structure and Properties

The chemical structure of 3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₁O₃
  • Molecular Weight : 293.35 g/mol

This compound features an indolinone core, which is known for its role in various pharmacological activities due to its ability to interact with multiple biological targets.

Anticancer Activity

Research indicates that indolinone derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.

Case Study: Breast Cancer

In a study involving breast cancer cell lines, this compound showed a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxicity. The mechanism was linked to the activation of caspase pathways and the disruption of mitochondrial membrane potential.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Overview

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Properties

Indolinones are recognized for their anti-inflammatory effects. Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a critical role in inflammation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have shown that it has moderate bioavailability with a half-life suitable for therapeutic use. Toxicological assessments indicate that it has a favorable safety profile when administered in appropriate doses.

Q & A

Q. How is the structural characterization of 3-hydroxy-3-(2-oxopropyl)indolin-2-one validated in academic studies?

Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For example, the planar structure of the compound was confirmed using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS, while its stereochemistry was inferred by comparing optical rotation values with synthesized analogs . X-ray crystallography may also be applied for derivatives, as seen in related indolin-2-one compounds (e.g., triclinic crystal system, space group P1) .

Q. What synthetic methodologies are reported for indolin-2-one derivatives with similar substituents?

Synthesis often involves multicomponent cascade reactions or stepwise functionalization. For example:

  • Pd-catalyzed annulation : 3-Diazo oxindole reacts with isocyanides to form intermediates like N-(tert-butyl)-2-oxoindoline-3-carboxamide, which can be further modified .
  • Acid-catalyzed cyclization : Refluxing 3-formyl-indole derivatives with thiazolidinones in acetic acid yields fused indole-thiazole systems, applicable for structural analogs .
    Reaction optimization (temperature, solvent, catalysts) is critical to maximize yield and purity .

Q. What biological role has been identified for this compound in gut microbiome studies?

The compound is a metabolite of Enterocloster spp., a human gut bacterium, and inhibits nitric oxide (NO) production in murine macrophages (IC50_{50} = 34 μM) under lipopolysaccharide (LPS) stimulation. This suggests a potential immunomodulatory role in gut-microbe interactions .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity?

  • Substituent effects : The m-tolyloxyethyl group may enhance lipophilicity, affecting membrane permeability and target binding. Analogs with 4-methoxybenzyl or 5-chloro substitutions show improved cytotoxicity (GI50_{50} = 2–60 μM in breast cancer models) .
  • Chirality : The S-configured hydroxy group (inferred from optical rotation) is critical for NO inhibition, as enantiomers may exhibit reduced activity .

Q. What mechanistic insights exist regarding its inhibition of nitric oxide production?

The compound likely targets the NF-κB or MAPK pathways, reducing inducible nitric oxide synthase (iNOS) expression. Experimental validation includes:

  • Macrophage assays : LPS-stimulated RAW264.7 cells treated with the compound show dose-dependent NO reduction (measured via Griess reagent) .
  • Molecular docking : Similar indole derivatives bind to iNOS active sites, suggesting a competitive inhibition mechanism .

Q. How can synthesis be optimized for scalable production of enantiopure forms?

  • Chiral resolution : Use of chiral stationary phases (e.g., amylose- or cellulose-based HPLC columns) to separate enantiomers.
  • Asymmetric catalysis : Palladium-catalyzed reactions with chiral ligands (e.g., BINAP) to directly synthesize S-configured products .
  • Crystallization control : Adjusting solvent polarity and cooling rates to favor enantiopure crystal formation .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

  • Discrepancies in IC50_{50} values : Variability may arise from differences in cell models (e.g., primary vs. immortalized macrophages) or LPS batch potency. Standardized protocols for cell culture and stimulant preparation are recommended .
  • Off-target effects : Some indole derivatives interact with serotonin receptors, complicating mechanistic studies. Counter-screening against unrelated targets (e.g., GPCR panels) is advised .

Methodological Recommendations

Q. What analytical techniques are essential for purity assessment?

  • HPLC-MS : Quantifies impurities and confirms molecular weight.
  • Elemental analysis : Validates C, H, N composition (±0.4% tolerance).
  • Thermogravimetric analysis (TGA) : Detects residual solvents or decomposition products .

Q. How should researchers design structure-activity relationship (SAR) studies?

  • Scaffold diversification : Synthesize analogs with variations in the 2-oxopropyl, m-tolyloxyethyl, or indole moieties.
  • Biological assays : Prioritize high-throughput screening (HTS) for NO inhibition, cytotoxicity, and metabolic stability (e.g., microsomal incubation) .
  • Computational modeling : Use molecular dynamics simulations to predict binding affinities for iNOS or other targets .

Q. What strategies mitigate reproducibility challenges in synthetic protocols?

  • Detailed reaction logs : Document exact reagent grades, solvent batches, and humidity/temperature conditions.
  • Intermediate characterization : Validate each synthetic step via NMR and MS before proceeding .
  • Collaborative validation : Reproduce results across independent labs using shared standard operating procedures (SOPs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one
Reactant of Route 2
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3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one

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